molecular formula C11H14N6O2S B11459349 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-nitrobenzyl)ethanamine

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-nitrobenzyl)ethanamine

Cat. No.: B11459349
M. Wt: 294.34 g/mol
InChI Key: FNPULGNMPROZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(4-NITROPHENYL)METHYL]AMINE is an organic compound that features a tetrazole ring, a nitrophenyl group, and an amine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(4-NITROPHENYL)METHYL]AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with nitriles.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Coupling with the Nitrobenzyl Group: The final step involves coupling the tetrazole derivative with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(4-NITROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its reactive functional groups.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds are effective.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(4-NITROPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the nitrophenyl and sulfanyl groups.

    4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the tetrazole and sulfanyl groups.

Uniqueness

The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(4-NITROPHENYL)METHYL]AMINE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the tetrazole and nitrophenyl groups provides a versatile platform for further chemical modifications and biological interactions.

Properties

Molecular Formula

C11H14N6O2S

Molecular Weight

294.34 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14N6O2S/c1-16-11(13-14-15-16)20-7-6-12-8-9-2-4-10(5-3-9)17(18)19/h2-5,12H,6-8H2,1H3

InChI Key

FNPULGNMPROZFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.